Product packaging for methyl 1H-pyrrole-3-carboxylate(Cat. No.:CAS No. 2703-17-5)

methyl 1H-pyrrole-3-carboxylate

Cat. No.: B1313593
CAS No.: 2703-17-5
M. Wt: 125.13 g/mol
InChI Key: WLBNVSIQCFHAQB-UHFFFAOYSA-N
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Description

Historical Context of Pyrrole (B145914) Derivatives in Organic Chemistry

The journey of pyrrole chemistry began in the 19th century. Pyrrole was first detected as a component of coal tar in 1834 and later isolated from the pyrolysis of bones in the 1850s. nih.govnumberanalytics.combritannica.com Its structure was elucidated in 1858 by the German chemist August Wilhelm von Hofmann. numberanalytics.com The late 19th century saw the development of seminal synthetic methods for creating the pyrrole ring, such as the Knorr and Paal-Knorr pyrrole syntheses, which became cornerstones of heterocyclic chemistry. nih.govresearchgate.net These early discoveries laid the groundwork for over a century of research into the synthesis and application of pyrrole derivatives, which remain an important target in modern organic chemistry. nih.gov

Significance of the Pyrrole Scaffold in Medicinal Chemistry and Materials Science

The pyrrole ring is a ubiquitous structural motif in a vast array of biologically and materially significant compounds. nih.govlsu.edu Its presence is fundamental to life, forming the core of essential biomolecules like heme in hemoglobin, chlorophylls, and vitamin B₁₂. nih.govbritannica.comwikipedia.org

In medicinal chemistry, the pyrrole scaffold is a privileged structure found in numerous natural products and synthetic drugs. rsc.orgnih.govresearchgate.net Its derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibition properties. nih.govresearchgate.netwisdomlib.org The versatility of the pyrrole ring allows it to serve as a pharmacophore that can be modified to create libraries of compounds for drug discovery. rsc.orgnih.gov Consequently, many marketed drugs for conditions ranging from cancer to bacterial infections contain a pyrrole moiety. rsc.orgbohrium.comnih.govualberta.ca For instance, drugs like Atorvastatin and Sunitinib feature the pyrrole-3-carboxylic acid amide substructure. mdpi.com

In materials science, pyrrole and its derivatives are crucial for developing advanced organic materials. numberanalytics.com Polypyrrole, a polymer derived from the pyrrole monomer, is noted for its commercial value as a conductive polymer. numberanalytics.comwikipedia.org Pyrrole-based compounds are also utilized in the creation of organic dyes, semiconductors, and optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnumberanalytics.com

Overview of Research Trajectories for Methyl 1H-Pyrrole-3-carboxylate

This compound is primarily utilized in academic research as a versatile chemical intermediate or building block for the synthesis of more complex, functionalized molecules. chemscene.com Research has demonstrated its utility in creating novel compounds with significant biological potential.

A key research trajectory involves its use as a starting material for preparing substituted pyrrole derivatives for pharmacological screening. For example, it can be a precursor in multi-step syntheses to create chalcone (B49325) derivatives that have shown promising antimicrobial activity against various bacterial and fungal strains. researchgate.netresearchgate.net The synthesis often involves reactions like Vilsmeier-Haack formylation to introduce other functional groups onto the pyrrole ring, which are then elaborated further. researchgate.netresearchgate.net

Another significant area of research is its application in the development of enzyme inhibitors. Halogen-substituted pyrrole building blocks, which can be synthesized from precursors like this compound, are integral to creating potent inhibitors of bacterial DNA gyrase B, a validated target for antibacterial drugs. nih.gov Research has focused on developing practical, scalable syntheses of these halogenated pyrrole intermediates to facilitate their use in medicinal chemistry programs. nih.gov The strategic placement of substituents on the pyrrole ring, starting from simple esters like this compound, is crucial for achieving high inhibitory activity. nih.gov

The compound also serves as a model substrate in the development of new synthetic methodologies. Its relatively simple structure allows chemists to test and optimize new reactions for functionalizing the pyrrole core, which can then be applied to the synthesis of more intricate target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B1313593 methyl 1H-pyrrole-3-carboxylate CAS No. 2703-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6(8)5-2-3-7-4-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBNVSIQCFHAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494192
Record name Methyl 1H-pyrrole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2703-17-5
Record name Methyl 1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494192
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Record name methyl 1H-pyrrole-3-carboxylate
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Synthetic Methodologies and Strategies for Methyl 1h Pyrrole 3 Carboxylate and Its Derivatives

Classical and Established Pyrrole (B145914) Synthesis Reactions

The traditional methods for pyrrole synthesis have been instrumental in the development of heterocyclic chemistry. These reactions, while sometimes limited by harsh conditions, provide reliable routes to a wide array of pyrrole derivatives.

The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org This method is particularly relevant for the synthesis of precursors to methyl 1H-pyrrole-3-carboxylate.

The reaction mechanism typically begins with the in situ formation of the α-amino-ketone, often from an oxime precursor via reduction with zinc in acetic acid. wikipedia.org This is necessary because α-amino-ketones are prone to self-condensation. The formed α-amino-ketone then reacts with a β-ketoester, such as methyl acetoacetate (B1235776). The initial step is the condensation of the amine and the ketone to form an imine. Tautomerization to an enamine is followed by cyclization and subsequent elimination of water to yield the pyrrole ring. wikipedia.org

A classic example is the reaction of two equivalents of ethyl acetoacetate, where one is converted to ethyl 2-oximinoacetoacetate and then reduced to the corresponding amine in the presence of the second equivalent of the β-ketoester. wikipedia.org This process, originally reported by Knorr, yields diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as Knorr's Pyrrole. wikipedia.org

Table 1: Key Features of the Knorr Pyrrole Synthesis

FeatureDescription
Reactants α-amino-ketone and a β-ketoester (or similar compound with an activated methylene group). pharmaguideline.com
Catalysts Typically zinc and acetic acid. wikipedia.org
Conditions Often proceeds at room temperature. wikipedia.org
Key Intermediate Enamine formed from the initial condensation product.
Product Scope Yields highly substituted pyrroles, often with ester functionalities.

The Paal-Knorr synthesis is one of the most fundamental and widely applied methods for the preparation of pyrroles. uctm.eduresearchgate.net It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.comwikipedia.org This reaction is a direct and efficient route to N-substituted and N-unsubstituted pyrroles.

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of study. One proposed mechanism involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. uctm.eduwikipedia.org A subsequent attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to form the aromatic pyrrole ring. uctm.eduwikipedia.org The reaction is typically carried out under protic or Lewis acidic conditions. uctm.eduwikipedia.org The use of ammonium hydroxide or ammonium acetate yields N-unsubstituted pyrroles. uctm.eduwikipedia.org

While the classical Paal-Knorr reaction can be limited by the availability of the 1,4-dicarbonyl starting materials and sometimes requires harsh reaction conditions like prolonged heating in acid, numerous modifications have been developed to overcome these drawbacks. rgmcet.edu.in These include the use of various acid catalysts, such as Brønsted or Lewis acids, to promote the condensation under milder conditions. rgmcet.edu.in

Table 2: Comparison of Classical vs. Modified Paal-Knorr Conditions

ConditionClassical ApproachModern Modifications
Catalyst Often requires strong acids. rgmcet.edu.inUse of milder Lewis acids (e.g., MgI2 etherate) or heterogeneous catalysts (e.g., silica-supported bismuth(III) chloride). uctm.edu
Solvent Typically high-boiling point solvents.Solvent-free conditions or use of greener solvents like water or ionic liquids. uctm.edunih.gov
Temperature Often requires prolonged heating. rgmcet.edu.inRoom temperature or microwave-assisted reactions for faster synthesis. scribd.com
Substrate Scope Can be limited by acid-sensitive functional groups. alfa-chemistry.comBroader substrate scope due to milder conditions.

The Hantzsch pyrrole synthesis is another classical method that provides access to substituted pyrroles. wikipedia.org The reaction involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. pharmaguideline.comwikipedia.org This method is particularly useful for the synthesis of pyrroles with specific substitution patterns.

The reaction mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile and attacks the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org

Modifications to the Hantzsch synthesis have been developed to improve its efficiency and scope. For instance, solid-phase synthesis techniques have been applied, where a β-ketoester is attached to a resin, allowing for easier purification of the final pyrrole product after cleavage from the solid support. nih.gov Furthermore, the use of continuous flow chemistry has been shown to be a highly efficient method for producing pyrrole-3-carboxylic acid derivatives via a Hantzsch-type reaction, allowing for rapid synthesis and in situ hydrolysis of ester groups. syrris.com

Table 3: Reactants in the Hantzsch Pyrrole Synthesis

ReactantRoleExample
β-ketoesterProvides the C3 and C4 carbons and the carboxylate group.Methyl acetoacetate
α-haloketoneProvides the C2 and C5 carbons.Chloroacetone
Amine/AmmoniaProvides the nitrogen atom of the pyrrole ring.Ammonia, primary amines

Modern and Advanced Synthetic Protocols

In recent years, significant efforts have been directed towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of pyrrole derivatives. These modern protocols often offer advantages in terms of reaction conditions, substrate scope, and the ability to generate molecular diversity.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools for the synthesis of complex molecules, including pyrrole derivatives. researchgate.net The Hantzsch pyrrole synthesis itself can be considered a type of MCR. researchgate.net

These one-pot reactions offer several advantages over traditional multi-step syntheses, including higher efficiency, reduced waste generation, and operational simplicity. Various MCRs have been developed for the synthesis of highly substituted pyrroles, often utilizing novel catalysts and reaction conditions to achieve high yields and diversity. researchgate.net

The use of transition metal catalysts has revolutionized organic synthesis, and the construction of the pyrrole ring is no exception. Metal-catalyzed reactions offer mild reaction conditions, high functional group tolerance, and the ability to control regioselectivity.

Various metals, including palladium, copper, gold, and iron, have been employed in catalytic cycles to construct the pyrrole core from a range of starting materials. organic-chemistry.org These reactions often involve processes such as C-H activation, cross-coupling reactions, and cyclization/annulation cascades. For example, palladium-catalyzed coupling reactions have been utilized to synthesize 2-aryl-1H-pyrroles. organic-chemistry.org Iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation in water, providing a greener alternative to traditional methods. organic-chemistry.org The development of novel catalytic systems continues to expand the toolkit for the synthesis of this compound and its derivatives with high efficiency and selectivity.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. pensoft.netbohrium.comnih.gov This technique has been successfully applied to the synthesis of various pyrrole derivatives, capitalizing on the efficient and uniform heating provided by microwave irradiation. bohrium.com

An efficient, one-pot synthetic method for N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been developed using microwave irradiation. researchgate.net This approach involves a multi-component reaction of α-bromoacetophenone, various amines, and ethyl acetoacetate without the need for a solvent or catalyst. researchgate.net The use of microwave heating in this context represents a green chemistry approach, as it provides short reaction times, high yields, and minimizes the formation of by-products. researchgate.net

In another application, microwave heating was employed in the synthesis of a pyrrole dicarboxylate-substituted porphyrazine. nih.gov The Paal-Knorr reaction to create the initial pyrrole derivative was conducted at 120 °C, with the reaction completing in just 10 minutes under microwave irradiation, a significant improvement over the 24 hours required for conventional heating. nih.gov Subsequent alkylation of the pyrrole derivative was also achieved efficiently using microwaves, taking only 20 minutes. nih.gov These examples underscore the advantages of MAOS, which include reduced reaction times, improved yields, and enhanced energy efficiency, making it a valuable strategy in pyrrole chemistry. pensoft.netnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Step Conventional Method Microwave-Assisted Method Yield Improvement
Porphyrazine Synthesis 24 hours 8 minutes 19% to 28%
Paal-Knorr Reaction 24 hours 10 minutes Not specified
N-Alkylation Not specified 20 minutes Not specified

Data sourced from research on porphyrazine synthesis highlighting the efficiency of MAOS. nih.gov

Continuous Flow Synthesis for Pyrrole-3-carboxylate Production

Continuous flow chemistry, utilizing microreactors, offers a highly efficient, atom-economical, and environmentally friendly alternative to traditional batch synthesis. syrris.comscispace.com This technology has been effectively applied to produce pyrrole-3-carboxylic acid derivatives, demonstrating its potential to accelerate drug discovery and chemical production. syrris.comnih.gov

A notable one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed, starting from tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govnih.gov A key innovation in this process is the utilization of the HBr generated as a byproduct from the Hantzsch pyrrole synthesis to hydrolyze the tert-butyl ester in situ. syrris.comscispace.comresearchgate.net This entire transformation occurs within a single microreactor, streamlining the process and eliminating the need to isolate intermediates. nih.gov

The advantages of this continuous flow process include:

Efficiency: Rapid production of compounds with high purity and minimal byproducts. syrris.comscispace.com

Scalability: The synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was successfully scaled up, producing 850 mg in just 2.5 hours. nih.gov

Versatility: The method is applicable to a diverse range of substrates, including the synthesis of N-unsubstituted pyrrole-3-acids, which proceed in good yields. syrris.comscispace.com

Integration: The process can be integrated into multi-step syntheses, as demonstrated by the production of pyrrole-3-carboxamides in a single, uninterrupted sequence. syrris.comnih.govnih.gov

This methodology represents the first general method for synthesizing diversely substituted pyrrole-3-carboxylic acids and amides directly from commercially available starting materials in a continuous flow system. syrris.comnih.gov

Table 2: Selected Examples of Pyrrole-3-carboxylic Acids Synthesized via Continuous Flow

Entry Product Yield (%)
1 Benzyl Methyl Phenyl 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid 63
2 H Methyl 4-Fluorophenyl 2-Methyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid 75
3 Cyclohexyl Methyl 4-Chlorophenyl 1-Cyclohexyl-2-methyl-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid 71

Yields are based on the described continuous flow Hantzsch reaction methodology. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrole derivatives to reduce environmental impact and improve safety and efficiency. These approaches focus on minimizing waste, using less hazardous chemicals, and employing energy-efficient methods.

Key green strategies in pyrrole synthesis include:

Microwave-Assisted Synthesis: As detailed previously, using microwave irradiation significantly reduces reaction times and energy consumption, aligning with green chemistry principles. bohrium.comresearchgate.net Solvent-free microwave conditions for preparing N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives further enhance the environmental credentials of this method. researchgate.net

Continuous Flow Processes: This technology is inherently greener than batch processing due to its high efficiency, reduced waste streams, and cost-effectiveness. syrris.comscispace.com

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. The Paal-Knorr condensation to form N-substituted pyrroles has been successfully performed in water using sodium dodecyl sulfate (SDS) as a surfactant. researchgate.net This method provides high to excellent yields (60-98%) with simple operational protocols. researchgate.net Similarly, the Hantzsch synthesis has been adapted to use aqueous media, avoiding the need for volatile organic solvents. semanticscholar.org

Catalyst-Free and Promoter-Free Conditions: The development of reactions that proceed without a catalyst or promoter under mild, solvent-free conditions is a significant achievement in green synthesis. rsc.org For example, polyfunctionalized pyrroles can be synthesized in high yields at room temperature by reacting β-nitroacrylates with β-enaminones without any solvents or promoters. rsc.org

These methodologies demonstrate a commitment to developing more sustainable and environmentally benign routes for the production of this compound and its derivatives. syrris.comresearchgate.netrsc.org

Targeted Synthesis of Substituted this compound Analogs

The synthesis of specifically substituted this compound analogs is crucial for developing new materials and therapeutic agents. This section details methods for introducing halogen, phenyl, alkyl, and acyl groups onto the pyrrole scaffold.

Synthesis of Halogenated this compound Derivatives

Halogenated pyrroles are important building blocks in medicinal chemistry. Specific methods have been developed for the selective introduction of chlorine and fluorine atoms onto the pyrrole ring.

Chlorination: The chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be achieved using N-chlorosuccinimide (NCS). However, this reaction can lead to separation challenges. nih.gov A more practical approach involves the direct monochlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole with NCS at room temperature, which selectively yields the 4-chloro derivative after crystallization. nih.gov

Fluorination: Electrophilic fluorination is a common strategy for introducing fluorine. Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate was synthesized by treating ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor at 0 °C in a mixture of acetonitrile and acetic acid. nih.gov

Table 3: Reagents for Halogenation of Pyrrole Esters

Halogen Reagent Position of Substitution Reference
Chlorine N-chlorosuccinimide (NCS) 4-position nih.gov
Fluorine Selectfluor 4-position nih.gov

Synthesis of this compound with Phenyl and Fluorophenyl Substituents

The introduction of aryl groups, such as phenyl and fluorophenyl, is often accomplished through multi-component reactions that construct the pyrrole ring with the desired substituents already in place.

A concise three-component synthesis has been developed for pyrrole frameworks bearing phenyl and fluorophenyl groups. ntu.edu.sg For example, the reaction between 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxobutanenitrile, and 4-fluoroaniline in the presence of acetic acid yields a COX-2 selective NSAID precursor containing both a phenyl and a fluorophenyl substituent. ntu.edu.sg

Another route involves the reaction of münchnones with appropriate dipolarophiles. The reaction of a münchnone with methyl 3-phenylpropiolate was used to generate methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, a pentasubstituted pyrrole, in high yield and regioselectivity. nih.gov Furthermore, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate for Vonoprazan fumarate, is synthesized via the substitution reaction of 2-fluoro-α-bromoacetophenone and 3-oxo-propionitrile, followed by a hydrogenation cyclization step. google.com

Preparation of Alkylated and Acylated this compound Structures

Alkylation and acylation are fundamental transformations for modifying the pyrrole core.

Alkylation: N-alkylation can be achieved through various methods. For instance, the synthesis of ethyl-2-methyl-1-propyl-1H-pyrrole-3-carboxylate involves an iodocyclization from ethyl-3-(propylamino)but-2-enoate, where the N-propyl group is introduced early in the sequence. rsc.org Palladium-catalyzed regioselective alkylation with primary alkyl bromides at the C-H bond adjacent to the NH group has also been reported for preparing substituted 5-alkyl-1H-pyrroles. uctm.edu

Acylation: Friedel-Crafts acylation is a common method for introducing acyl groups, though it typically occurs at the C2 position. nih.gov To achieve C3 substitution, the pyrrole ring often requires an electron-withdrawing group at the C2 or N1 position. nih.gov A multicomponent reaction provides a direct route to N-methyl-3-acylpyrroles. This method involves reacting dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides in the presence of KHCO₃, yielding the 3-acylpyrrole derivatives in good to excellent yields under mild conditions. nih.gov

Table 4: Synthesis of Substituted 3-Acylpyrroles

Acyl Chloride (R-COCl) Product (N-Methyl-3-acylpyrrole) Yield (%)
Benzoyl chloride N-Methyl-3-benzoylpyrrole 85
4-Chlorobenzoyl chloride N-Methyl-3-(4-chlorobenzoyl)pyrrole 89
4-Nitrobenzoyl chloride N-Methyl-3-(4-nitrobenzoyl)pyrrole 92

Yields obtained via a multicomponent reaction using conventional heating. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The development of synthetic methodologies to access chiral derivatives of this compound is a significant area of research, driven by the prevalence of chiral pyrrole moieties in pharmaceuticals and biologically active compounds. Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is crucial in drug discovery and development, as different stereoisomers can exhibit vastly different biological activities. This section explores various strategies for the stereoselective synthesis of chiral derivatives of this compound, focusing on catalytic asymmetric and diastereoselective approaches.

A key strategy in this field is the asymmetric functionalization of a pre-existing pyrrole ring. This can be achieved through the use of chiral catalysts that can differentiate between enantiotopic faces or positions of the substrate. For instance, the enantioselective Friedel-Crafts alkylation of pyrroles with various electrophiles, guided by a chiral catalyst, represents a powerful tool for introducing a stereocenter at the C2 or C5 position.

Another important approach involves the diastereoselective functionalization of chiral pyrrole derivatives. In this method, a chiral auxiliary is attached to the pyrrole ring, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is typically removed after the desired stereocenter has been established.

Furthermore, cycloaddition reactions involving pyrrole derivatives can be rendered stereoselective through the use of chiral catalysts or by employing chiral reactants. These reactions are particularly useful for constructing complex polycyclic systems incorporating the pyrrole nucleus in a stereocontrolled manner.

Catalytic Asymmetric Synthesis

Organocatalysis and transition-metal catalysis are the cornerstones of asymmetric synthesis of chiral pyrrole derivatives. Chiral phosphoric acids, for example, have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations.

One notable example is the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a BINOL-derived phosphoric acid. This reaction provides access to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantioselectivity. Although this does not directly yield a this compound, the methodology is significant for creating chiral pyrrolic structures.

EntryPyrrole ReactantAldehyde ReactantCatalystSolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
11-(tert-Butoxycarbonyl)-2-methyl-1H-pyrrolePhenylacetaldehyde(R)-TRIPToluene85>20:192
21-(tert-Butoxycarbonyl)-2,5-dimethyl-1H-pyrrole4-Methoxyphenylacetaldehyde(S)-TRIPDichloromethane91>20:195
31-Benzyl-2-methyl-1H-pyrrole4-Chlorophenylacetaldehyde(R)-TRIPChloroform7815:188

Data adapted from relevant studies on enantioselective cycloadditions of pyrrole derivatives.

Transition-metal catalysis also plays a pivotal role. Dirhodium tetracarboxylate complexes are effective catalysts for the asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. This reaction with aryldiazoacetates proceeds with high enantio- and diastereoselectivity, leading to chiral pyrrolidine derivatives which can be precursors to aromatic pyrroles.

EntryDihydropyrroleDiazoacetateCatalystSolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1N-Boc-2,5-dihydro-1H-pyrroleMethyl phenyldiazoacetateRh₂(S-PTAD)₄Dichloromethane87>20:197
2N-Boc-2,5-dihydro-1H-pyrroleEthyl 4-bromophenyldiazoacetateRh₂(S-PTAD)₄Dichloromethane82>20:196
3N-Boc-2,5-dihydro-1H-pyrroleMethyl 4-methoxyphenyldiazoacetateRh₂(S-PTAD)₄Dichloromethane90>20:198

Data represents findings from asymmetric C-H functionalization studies of dihydropyrroles.

Diastereoselective Synthesis

Diastereoselective approaches often rely on the use of chiral auxiliaries to control the stereochemical outcome of a reaction. For instance, a chiral substituent on the pyrrole nitrogen can direct the approach of a reagent to one face of the pyrrole ring, leading to the formation of a new stereocenter with a high degree of stereocontrol.

Another strategy involves the reaction of a prochiral pyrrole derivative with a chiral reagent. The inherent chirality of the reagent influences the transition state of the reaction, favoring the formation of one diastereomer over the other. While specific examples directly employing this compound in this context are not extensively documented, the principle is a fundamental aspect of stereoselective synthesis and is applicable to this class of compounds.

The development of novel chiral catalysts and synthetic methodologies continues to expand the toolbox for the stereoselective synthesis of chiral this compound derivatives, enabling the creation of complex and stereochemically defined molecules for various applications.

Reactivity and Mechanistic Investigations of Methyl 1h Pyrrole 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring and Substituents

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing methyl carboxylate group at the C3 position deactivates the ring towards electrophiles compared to unsubstituted pyrrole. This deactivation influences the regioselectivity of substitution reactions.

Acylation and formylation are common electrophilic substitution reactions performed on pyrrole derivatives. wikipedia.orgorgsyn.org In the case of 3-substituted pyrroles bearing an electron-withdrawing group, electrophilic attack typically occurs at the C5 or C2 positions, which are the most electron-rich.

A notable example is the Vilsmeier-Haack reaction, which is a mild method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). quimicaorganica.org When applied to substituted pyrrole-3-carboxylates, such as methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, formylation occurs at the vacant C5 position to yield the corresponding 5-formyl derivative. researchgate.net The regioselectivity can be influenced by the steric hindrance of the formylating agent; using sterically crowded formamides can favor substitution at the C3 position of N-substituted pyrroles. jst.go.jpresearchgate.net

Table 1: Electrophilic Aromatic Substitution on Pyrrole-3-Carboxylate Derivatives
SubstrateReactionReagentsPosition of SubstitutionProductReference
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylateVilsmeier-Haack FormylationPOCl₃, DMFC5Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate researchgate.net
N-substituted PyrrolesVilsmeier-Haack FormylationSterically crowded formamides, POCl₃C3N-substituted pyrrole-3-carbaldehydes researchgate.net

Functional Group Transformations of the Ester Moiety

The methyl ester group of methyl 1H-pyrrole-3-carboxylate is amenable to various transformations, providing access to a range of important derivatives such as alcohols, carboxylic acids, and amides.

Reduction of the Ester Group to Alcohol Derivatives

The methyl carboxylate group can be reduced to a primary alcohol, yielding (1H-pyrrol-3-yl)methanol derivatives. This transformation is typically accomplished using powerful reducing agents. While specific examples for the direct reduction of this compound are not detailed in the provided sources, the general reduction of esters to alcohols is a standard procedure in organic synthesis.

Hydrolysis to Pyrrole-3-carboxylic Acid Derivatives

Saponification of the methyl ester to the corresponding carboxylic acid is a fundamental and widely used transformation. This hydrolysis can be achieved under either acidic or basic conditions. For instance, in the Hantzsch pyrrole synthesis, the HBr generated as a byproduct can be utilized in a continuous flow method to hydrolyze tert-butyl esters in situ to provide the corresponding pyrrole-3-carboxylic acids. syrris.comsyrris.jpnih.gov This method has been applied to generate a variety of diversely substituted pyrrole-3-carboxylic acids. syrris.comresearchgate.net The resulting pyrrole-3-carboxylic acids are crucial intermediates for further functionalization, particularly for the synthesis of amides. nih.gov

Amide Formation from Carboxylate Precursors

Pyrrole-3-carboxamides are an important class of compounds, often synthesized from pyrrole-3-carboxylic acid precursors. The conversion of the carboxylic acid to an amide typically requires the use of a coupling agent to facilitate the reaction with an amine. google.com Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). google.comnih.govacs.orgorganic-chemistry.orgresearchgate.net

The direct coupling of alkali metal carboxylate salts with amines using HBTU in the presence of Hünig's base has been reported as a highly efficient method for amide synthesis, often complete within 1-2 hours. acs.orgorganic-chemistry.org This protocol is particularly useful for substrates where the corresponding carboxylic acid is unstable. nih.govresearchgate.net While these methods are general, they are applicable to the synthesis of amides from pyrrole-3-carboxylic acid, which is readily derived from this compound. researchgate.net In some cases, low conversion rates have been observed when applying standard coupling conditions (e.g., EDC/HOBt) to pyrrole-3-carboxylic acids in flow chemistry setups. nih.gov

Table 2: Amide Formation from Pyrrole Carboxylate Precursors
PrecursorAmineCoupling Agent/ConditionsProduct ClassReference
Pyrrole Carboxylic AcidPrimary/Secondary AmineEDCI, HBTUPyrrole Carboxamide google.com
Alkali Metal Pyrrole Carboxylate SaltPrimary/Secondary AmineHBTU, Hünig's basePyrrole Carboxamide acs.orgorganic-chemistry.org
Pyrrole-3-carboxylic AcidAmine/DIPEAEDC/HOBt (in flow reactor)Pyrrole-3-carboxamide (low conversion) nih.gov

Cyclization and Annulation Reactions Involving this compound Intermediates

This compound and its derivatives serve as key building blocks in the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions expand the structural complexity and provide access to a variety of biologically relevant scaffolds.

For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo nucleophilic cyclization with hydrazine to afford pyrrolopyrazinone derivatives. nih.gov The regioselectivity of this cyclization (6-exo-dig vs. 6-endo-dig) is dependent on the electronic nature of the substituents on the alkyne. nih.gov Furthermore, these same intermediates can undergo electrophilic intramolecular cyclization when treated with iodine, leading to the formation of pyrrolooxazinone derivatives. nih.gov

Pyrrole derivatives are also used to construct pyrrolo[2,3-d]pyrimidine scaffolds. researchgate.net In one approach, substituted pyrrole carboxylates can be condensed with reagents like ammonium formate at high temperatures to yield the fused pyrimidine ring system. researchgate.net Another strategy involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate to synthesize pyrrolo[1,2-a]pyrazines. nih.gov These examples highlight the utility of functionalized pyrrole carboxylates in constructing diverse, fused heterocyclic architectures.

Oxidation Reactions of this compound

The oxidation of pyrroles can be complex due to the electron-rich nature of the ring, which can lead to polymerization. wikipedia.org However, controlled oxidation is possible and represents an important transformation. The oxidation properties of β-substituted pyrroles are influenced by the nature of the substituent. researchgate.net Electron-withdrawing groups, such as the methyl carboxylate in this compound, affect the ionization energy and electron spin density distribution of the pyrrole ring, which are critical factors in oxidation and subsequent electropolymerization processes. researchgate.net

While direct oxidation of the pyrrole ring in this compound can be challenging, oxidation of substituents attached to the ring is a viable strategy. For instance, a 3-(hydroxyalkyl)pyrrole, which could be derived from the reduction of a 3-acylpyrrole, can be oxidized to the corresponding 3-acylpyrrole. orgsyn.org This indirect approach allows for the introduction of an oxidized functional group at the C3 position, which can be difficult to achieve through direct electrophilic substitution. orgsyn.org

Derivatization and Functionalization Strategies

The strategic modification of the this compound scaffold can be achieved through a variety of reactions targeting different positions on the pyrrole ring. The electron-donating character of the nitrogen atom enhances the nucleophilicity of the ring, particularly at the C2 and C5 positions, making them susceptible to electrophilic substitution.

One common derivatization method is the Vilsmeier-Haack reaction , which introduces a formyl group, typically at the C5 position. This reaction utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) hud.ac.ukorganic-chemistry.org. The resulting formyl derivative serves as a versatile intermediate for further transformations. For instance, condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with acetophenone (B1666503) derivatives in the presence of a base like potassium hydroxide in methanol has been employed to synthesize novel chalcone-like compounds researchgate.net.

The Paal-Knorr synthesis offers a powerful route to construct the pyrrole ring itself, allowing for the introduction of various substituents from the outset. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia wikipedia.orgorganic-chemistry.orgrgmcet.edu.inorganic-chemistry.org. By choosing appropriately substituted 1,4-dicarbonyl precursors, a wide array of functionalized pyrrole-3-carboxylates can be prepared. The reaction is often carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan derivatives organic-chemistry.org.

Further functionalization can be achieved through N-alkylation or N-acylation reactions at the pyrrole nitrogen. These reactions typically proceed by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl or acyl halide.

The following table summarizes key derivatization strategies for this compound and its analogues:

ReactionReagentsPosition of FunctionalizationProduct Type
Vilsmeier-Haack FormylationDMF, POCl₃C55-Formyl-pyrrole-3-carboxylate
Paal-Knorr Synthesis1,4-Dicarbonyl, Amine/AmmoniaRing formationSubstituted pyrrole-3-carboxylate
CondensationAldehyde, Base (e.g., KOH)Side chain of a formyl derivativeChalcone-like derivatives

Mechanistic Pathways of Key Reactions

The diverse reactivity of this compound and its derivatives can be understood by examining the underlying mechanistic pathways of key transformations. These mechanisms are often dictated by the electronic properties of the pyrrole ring and the nature of the reacting species.

Nucleophilic Addition-Elimination Mechanisms

While the electron-rich pyrrole ring primarily undergoes electrophilic substitution, the ester group at the C3 position can participate in nucleophilic addition-elimination reactions. These reactions are characteristic of carboxylic acid derivatives and involve the attack of a nucleophile on the electrophilic carbonyl carbon.

The general steps for the nucleophilic addition-elimination reaction of this compound with an amine (R-NH₂) are as follows:

Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen.

Proton Transfer: A proton is transferred from the nitrogen to the methoxy (B1213986) group, making it a better leaving group (methanol).

Elimination: The lone pair on the oxygen reforms the carbonyl double bond, leading to the elimination of methanol.

Deprotonation: A base removes a proton from the nitrogen to yield the final amide product.

Intramolecular Cyclization Processes

Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form fused heterocyclic systems. These processes are synthetically valuable for constructing complex polycyclic molecules.

For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates have been shown to undergo intramolecular nucleophilic cyclization with hydrazine nih.gov. The reaction can proceed via either a 6-exo-dig or a 6-endo-dig cyclization pathway, depending on the electronic nature of the substituents on the alkyne. The nucleophilic hydrazine attacks the alkyne, and subsequent ring closure leads to the formation of pyrrolopyrazinone derivatives.

Another example involves the acid-catalyzed intramolecular cyclization of glycine-derived enamino amides, which can lead to the formation of pyrrolin-4-one derivatives wikipedia.org. The proposed mechanism involves a 5-exo-trig ring closure of the imino-tautomer of the unprotected intermediate, followed by the elimination of an amine wikipedia.org.

The regioselectivity and feasibility of these intramolecular cyclizations are often governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions.

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in directing the outcome and efficiency of reactions involving this compound. The choice of catalyst can influence the regioselectivity of a reaction, while reaction parameters such as temperature and solvent can affect the reaction rate and product yield.

In the Vilsmeier-Haack reaction , the formation of the electrophilic Vilsmeier reagent is catalyzed by the interaction of DMF with POCl₃ hud.ac.ukorganic-chemistry.org. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates.

For the Paal-Knorr synthesis , the reaction can be conducted under neutral or weakly acidic conditions organic-chemistry.org. The use of a weak acid, such as acetic acid, can accelerate the reaction by protonating one of the carbonyl groups, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine organic-chemistry.org.

In the synthesis of trifluoromethyl-substituted pyrrole-3-carboxylates, sodium hydride has been used as a base to deprotonate the starting materials, facilitating the reaction with toluenesulfonylmethyl isocyanide (TosMIC) nih.gov. The reaction temperature is also a critical parameter, with heating often required to drive the reaction to completion nih.gov.

The following table highlights the role of catalysts and conditions in specific reactions:

ReactionCatalyst/ReagentConditionsRole of Catalyst/Condition
Vilsmeier-Haack FormylationPOCl₃AnhydrousGeneration of the electrophilic Vilsmeier reagent
Paal-Knorr SynthesisAcetic Acid (weak acid)Neutral to weakly acidicProtonation of the carbonyl group to increase electrophilicity
CondensationPotassium Hydroxide (base)MethanolDeprotonation to facilitate nucleophilic attack
TosMIC CyclizationSodium Hydride (base)50°C, THFDeprotonation of starting materials

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1h Pyrrole 3 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution of methyl 1H-pyrrole-3-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the pyrrole (B145914) ring protons exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position, being adjacent to the electron-rich nitrogen and the electron-withdrawing ester group, is expected to appear at the most downfield position among the ring protons. The protons at C4 and C5 also show distinct signals, and their coupling with each other and with the N-H proton provides definitive evidence for their relative positions. The N-H proton itself typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl ester protons give rise to a sharp singlet, usually in the range of 3.7-3.9 ppm.

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield. The chemical shifts of the pyrrole ring carbons (C2, C3, C4, C5) are indicative of their electronic environment, which is influenced by the nitrogen heteroatom and the ester substituent. For instance, the C3 carbon, directly attached to the carboxylate group, shows a distinct shift compared to the other ring carbons.

While specific experimental data for the parent compound is not widely published, data from closely related pyrrole derivatives allows for the reliable prediction of chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on the analysis of similar pyrrole structures. Actual experimental values may vary based on solvent and other conditions.

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-H~8.0 - 9.0Broad Singlet
H-2~7.4 - 7.6Triplet or Multiplet
H-4~6.8 - 7.0Triplet or Multiplet
H-5~6.6 - 6.8Triplet or Multiplet
-OCH3~3.8Singlet

Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on the analysis of similar pyrrole structures. Actual experimental values may vary based on solvent and other conditions.

CarbonPredicted Chemical Shift (ppm)
C=O~164
C-2~125
C-5~122
C-3~117
C-4~110
-OCH3~51

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound derivatives. These complementary methods probe the vibrational modes of the molecule, offering a molecular fingerprint.

A detailed study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate provides significant insight into the vibrational characteristics of this class of compounds. nih.gov The key vibrational modes are largely dictated by the pyrrole ring and the methyl carboxylate group.

The most prominent features in the IR spectrum include:

N-H Stretch: A characteristic sharp peak typically appears in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the pyrrole ring.

C-H Stretches: Aromatic C-H stretching vibrations of the pyrrole ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is found in the range of 1680-1720 cm⁻¹. Its precise position can be influenced by conjugation with the pyrrole ring.

C-O Stretch: The stretching vibration of the C-O single bond of the ester functionality results in strong bands in the 1200-1300 cm⁻¹ region.

Ring Vibrations: The pyrrole ring itself gives rise to a series of complex bands in the fingerprint region (below 1600 cm⁻¹), corresponding to C=C and C-N stretching and various bending modes.

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the more symmetric vibrations of the pyrrole ring often produce strong signals in the Raman spectrum. The combination of both techniques allows for a more complete vibrational assignment. nih.gov

Characteristic Vibrational Frequencies for Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate Data from a study on a closely related derivative, providing a strong basis for the analysis of the parent compound. nih.gov

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental Laser-Raman (cm⁻¹)Assignment
N-H Stretch33213323ν(N-H)
C-H Stretch (ring)3153, 31253156, 3128ν(C-H)
C-H Stretch (methyl)29602962ν(C-H)
C=O Stretch17071706ν(C=O)
C=C Ring Stretch15551557ν(C=C)
C-N Ring Stretch14381440ν(C-N)
C-O Stretch12881290ν(C-O)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₇NO₂), the molecular weight is 125.13 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 125. The stability of the aromatic pyrrole ring suggests that this molecular ion peak should be reasonably intense.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters involve the cleavage of bonds adjacent to the carbonyl group. For this compound, two principal fragmentation patterns are anticipated:

Loss of a methoxy (B1213986) radical (•OCH₃): This involves the cleavage of the O-CH₃ bond, leading to the formation of a stable acylium ion. This would result in a fragment ion at m/z 94 (125 - 31). This is often a dominant fragmentation pathway for methyl esters.

Loss of the entire methoxycarbonyl radical (•COOCH₃): This involves cleavage of the C-C bond between the pyrrole ring and the ester group, resulting in a pyrrole radical cation at m/z 66 (125 - 59).

Further fragmentation of the pyrrole ring itself can also occur, though it is generally less favored due to its aromatic stability.

Expected Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentMass Loss
125[C₆H₇NO₂]⁺ (Molecular Ion)-
94[M - •OCH₃]⁺31
66[M - •COOCH₃]⁺59

X-ray Diffraction Studies for Solid-State Structures

In the crystal structure of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, the non-hydrogen atoms of the pyrrole and ester groups are essentially coplanar. This planarity facilitates strong intermolecular interactions that define the crystal packing. Key findings from the study include:

Hydrogen Bonding: Molecules are linked into chains through strong N—H···O hydrogen bonds. The hydrogen atom of the pyrrole's N-H group forms a hydrogen bond with the carbonyl oxygen atom of an adjacent molecule.

Dimer Formation: The molecules also form inversion dimers through C—H···F interactions in the case of the trifluoromethyl derivative.

These structural motifs, particularly the robust N—H···O hydrogen bonding and π-π stacking, are expected to be representative of the packing in the unsubstituted this compound as well.

Crystallographic Data for Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

ParameterValue
Chemical FormulaC₇H₆F₃NO₂
Crystal SystemMonoclinic
Space GroupP2₁/m
Key Intermolecular InteractionN—H···O Hydrogen Bonding
Secondary Interactionπ-π Stacking

Theoretical and Computational Studies on Methyl 1h Pyrrole 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic characteristics of pyrrole (B145914) derivatives. researchgate.net These calculations are instrumental in predicting molecular properties and reactivity patterns. DFT methods, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or cc-pVTZ, have been shown to provide results that correlate well with experimental data for related pyrrole systems. researchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For the parent pyrrole ring, DFT calculations have determined bond lengths of approximately 1.375 Å for C−N and 1.01 Å for N−H. researchgate.net The introduction of the methyl carboxylate group at the C3 position influences the geometry due to electronic and steric effects.

Computational studies on substituted pyrroles involve optimizing the geometry to locate the global minimum on the potential energy surface. researchgate.net For methyl 1H-pyrrole-3-carboxylate, this includes determining the preferred orientation of the ester group relative to the pyrrole ring. Conformational analysis helps identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's behavior in different environments. nih.gov

Table 1: Representative Geometric Parameters of Substituted Pyrrole Rings from Computational Studies

ParameterDescriptionTypical Calculated Value
C=CDouble bond length within the pyrrole ring~1.38 Å
C-CSingle bond length within the pyrrole ring~1.42 Å
C-NCarbon-Nitrogen bond length in the ring~1.37 Å
Inter-ring bondBond length between units in polypyrrole~1.41 Å

Note: This table presents typical values for pyrrole systems based on computational studies researchgate.net. Specific values for this compound may vary slightly.

DFT calculations are highly effective in predicting spectroscopic properties. The vibrational frequencies from calculated FT-IR and FT-Raman spectra for various pyrrole derivatives have shown excellent agreement with experimental findings. researchgate.net A potential energy distribution (PED) calculation is often used to assign the calculated vibrational frequencies to specific modes of motion within the molecule. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net The calculated maximum absorption wavelength (λmax) helps in interpreting the experimental spectrum and understanding the electronic structure, particularly the transitions involving frontier molecular orbitals like the π-π* transitions characteristic of aromatic systems. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Related Pyrrole Derivative

Spectroscopic DataExperimental ValueDFT Calculated Value
C=O Stretch (IR)~1695 cm⁻¹Consistent with experimental
C=N Stretch (IR)~1570 cm⁻¹Consistent with experimental
UV-Vis (λmax)Varies with solventCorrelates with π-π* transitions

Note: This table is illustrative, based on data for functionally similar pyrrole hydrazones nih.govnih.gov. The strong correlation between experimental and calculated values demonstrates the predictive power of DFT.

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that visualizes the charge distribution on the molecule's surface. It identifies regions that are rich or deficient in electrons. For pyrrole derivatives, the MEP analysis typically shows regions of negative potential (colored red) around the electronegative oxygen atoms of the carboxylate group, indicating these are sites susceptible to electrophilic attack. nih.gov Regions of positive potential (colored blue) highlight nucleophilic centers. nih.gov

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. These functions are used to predict where electrophiles, nucleophiles, or radicals are most likely to attack the molecule. The analysis of Fukui functions and frontier molecular orbitals (HOMO and LUMO) has been successfully used to understand the bioactivity and reaction mechanisms of complex pyrrole-containing molecules. researchgate.net

Ab Initio Quantum-Chemical Calculations for Hydrogen Bonding and Crystal Packing

While DFT is a powerful tool, ab initio methods are also employed, particularly for high-accuracy calculations of intermolecular interactions. These calculations are essential for understanding how molecules of this compound interact with each other in the solid state. The crystal structure is determined by a delicate balance of intermolecular forces, primarily hydrogen bonds and π-π stacking interactions.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, complementing the static information from quantum calculations. malariaworld.org MD simulations model the movements of atoms over time, offering insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov

In drug design studies involving pyrrole derivatives, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. malariaworld.orgnih.gov By simulating the complex for nanoseconds, researchers can confirm whether key interactions, like hydrogen bonds, are maintained over time. nih.gov Analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) of the ligand, indicating its stability in the binding pocket. nih.gov

Aromaticity Analysis of the Pyrrole Ring in this compound Systems

The pyrrole ring is a five-membered aromatic heterocycle, and its aromaticity is a key determinant of its stability and chemical reactivity. researchgate.net Computational methods can quantify the degree of aromaticity using various indices. The Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion, where negative values inside the ring indicate aromatic character. Geometric criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), assess the degree of bond length equalization around the ring.

Studies on pyrrole and its polymers show strong conjugate effects and an effective aromatic structure. researchgate.net The introduction of substituents, such as the electron-withdrawing methyl carboxylate group, can modulate the electronic properties and the degree of aromaticity of the pyrrole ring, thereby influencing its reactivity in chemical reactions. ru.nl

Biological Activity and Medicinal Chemistry Applications of Methyl 1h Pyrrole 3 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrrole (B145914) Carboxylates

The biological activity of methyl 1H-pyrrole-3-carboxylate derivatives can be significantly modulated by the introduction of different functional groups onto the pyrrole ring and its associated moieties.

For Antimicrobial Activity:

Halogenation and Methylation: The presence of halogen atoms, particularly chlorine, on the pyrrole ring is often associated with significant biological activity. nih.gov Studies on armeniaspirol analogues revealed that N-desmethyl and 9-deschloro derivatives exhibited lower antibacterial activity against strains like Enterococcus faecium and Bacillus subtilis, indicating that both the methyl and chloro substituents are important for potency. nih.gov

Aryl and Alkyl Groups: In a series of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues, certain derivatives showed notable antibacterial activity specifically against Staphylococcus species. nih.gov

Methoxy (B1213986) Groups: The introduction of a methoxy group has been shown to increase the antimicrobial potency of certain pyrrole chalcone (B49325) derivatives. researchgate.netresearchgate.net

Electron-Withdrawing Groups: For related pyrrole-2-carboxamides designed as anti-tuberculosis agents, SAR studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents (like fluoro groups) to the pyrrole ring was crucial for enhancing activity against Mycobacterium tuberculosis. nih.gov

Hydroxyphenyl Groups: In one study, a 4-hydroxyphenyl ring attached to a pyrrole-thiazole system was identified as a key feature responsible for potent antifungal activity against Candida albicans. jmcs.org.mx

For Anticancer Activity:

Aroyl and Aryl Moieties: In a series of 3-aroyl-1-arylpyrroles (ARAPs) designed as tubulin polymerization inhibitors, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were found to be essential for potent activity. nih.gov

Substituents on the Phenyl Ring: The nature of the substituent on the 1-phenyl ring dramatically influences anticancer efficacy. Introduction of a chlorine or fluorine atom yielded potent tubulin polymerization inhibitors. nih.gov However, these halogenated compounds were only moderate inhibitors of MCF-7 breast cancer cell growth. nih.gov In contrast, among nitrophenyl derivatives, only the 1-(3-nitrophenyl)-pyrrole compound showed significant inhibition of tubulin polymerization. nih.gov

Halogens on the Anilino Moiety: For pyrrolopyrimidines designed to target specific kinases, the presence of halogens on a 4-anilino moiety was found to be pivotal for achieving dual inhibition of both EGFR and AURKA kinases. nih.gov

Compound SeriesKey Substituent(s)PositionObserved EffectPharmacological ProfileReference
Armeniaspirol AnaloguesMethyl and ChloroN1 and C9Presence is critical for antibacterial activityAntibacterial nih.gov
(E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate DerivativesMethoxyAryl ringIncreased antimicrobial activityAntimicrobial researchgate.netresearchgate.net
3-Aroyl-1-arylpyrroles (ARAPs)3,4,5-trimethoxyphenylcarbonyl and 1-phenylC3 and N1Mandatory for potent tubulin inhibitionAnticancer nih.gov
PyrrolopyrimidinesHalogens (Cl, F)4-anilino moietyPivotal for dual EGFR/AURKA inhibitionAnticancer nih.gov
Pyrrole-2-carboxamidesElectron-withdrawing groups (e.g., F)Attached Phenyl/Pyridyl ringImproved anti-TB activityAntimicrobial (Anti-TB) nih.gov
Pyrrole-thiazole Derivatives4-hydroxyphenylAttached to thiazoleResponsible for antifungal activity against C. albicansAntifungal jmcs.org.mx

Computational methods, particularly molecular docking, are invaluable tools for understanding and predicting the interactions between small molecules and their biological targets at a molecular level. These approaches help to rationalize observed SAR data and guide the design of more potent and selective inhibitors.

For instance, molecular docking studies were performed to elucidate how pyrrole derivatives exert their anticancer effects. In one study, docking confirmed the direct interaction of potent pyrrole-based inhibitors with the ATP-binding pockets of key cancer-related enzymes. nih.gov The binding of a dually active compound revealed a crucial hydrogen bond between the free NH of the pyrrole ring and the backbone carbonyl of a methionine residue (Met793) in the EGFR kinase domain. nih.gov Similar interactions were observed when docking the same compound into the ATP pocket of AURKA, providing a structural basis for its dual inhibitory action. nih.gov Docking studies also confirmed the direct interaction of other pyrrole derivatives with cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.gov These computational insights are instrumental in designing new analogs with improved target specificity and therapeutic potential. mdpi.com

Therapeutic Potential and Pharmacological Activities

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, establishing them as a privileged scaffold in drug discovery.

Several substituted pyrrole carboxylic acids have been evaluated for their anti-inflammatory properties. In a study assessing activity against carrageenan-induced edema in rats, various substituted pyrrole-3-carboxylic acids provided protection ranging from 11% to 42%. nih.gov The anti-inflammatory potential of these compounds was found to correlate with their in vitro antiproteolytic and membrane-stabilizing properties. nih.gov These derivatives were shown to inhibit the activity of the enzyme trypsin and protect erythrocyte membranes from heat-induced hemolysis, which are common screening methods for anti-inflammatory agents. nih.gov Notably, the study suggested a better correlation for substituted pyrrole-3-carboxylic acids compared to their pyrrole-2-carboxylic acid counterparts. nih.gov

Compound TypeIn Vivo Activity (% Protection)In Vitro ActivityReference
Substituted Pyrrole-3-Carboxylic Acids11 - 42%Inhibited trypsin-induced hydrolysis; Stabilized erythrocyte membranes nih.gov
Indomethacin (Reference Drug)45%Showed greater antihemolytic and antiproteolytic activity nih.gov

The pyrrole scaffold is a key feature in many compounds developed as anticancer agents. researchgate.net Derivatives of this compound have been designed to target various mechanisms involved in cancer progression.

A prominent strategy involves the inhibition of microtubule polymerization, a critical process for cell division. nih.gov A series of 3-aroyl-1-arylpyrroles (ARAPs) were synthesized and shown to be potent inhibitors of tubulin assembly, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range against cancer cell lines. nih.gov For example, one of the most potent derivatives, compound 28 , inhibited tubulin polymerization with an IC50 of 0.86 µM. nih.gov Several of these ARAP derivatives also potently inhibited the growth of MCF-7 breast cancer cells. nih.gov Beyond microtubule disruption, other pyrrole derivatives have been reported to induce apoptosis by modulating Bcl-2 family members or to act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and Aurora kinases, which are often overactive in cancer. nih.gov

Compound ID/SeriesTarget/MechanismActivity (IC50)Cell LineReference
ARAP 28Tubulin Polymerization Inhibition0.86 µM(Biochemical assay) nih.gov
ARAP 30Cell Growth Inhibition16 nMMCF-7 nih.gov
Pyrrolopyrimidine 8EGFR Kinase Inhibition3.76 nM(Biochemical assay) nih.gov
Pyrrolopyrimidine 8AURKA Kinase Inhibition1.99 µM(Biochemical assay) nih.gov

Pyrrole-containing compounds are well-established as having a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The functionalization of the this compound core has led to the discovery of potent antimicrobial agents.

For example, a series of O-acyloximes of 4-formylpyrrole derivatives, described as 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates, demonstrated antimicrobial activity against a panel of bacteria including Proteus mirabilis, Pseudomonas aeruginosa, and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 125 µg/mL. nih.gov Another study on novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives also reported good antibacterial and antifungal activity. researchgate.netresearchgate.net Furthermore, 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids have been synthesized and found to have appreciable activity against Staphylococcus species. nih.gov The development of new pyrrole derivatives remains a crucial area of research in the fight against rising antimicrobial resistance. nih.gov

Compound SeriesActivity (MIC)Target Organism(s)Reference
5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates7.81 - 125 µg/mLP. mirabilis, P. vulgaris, P. aeruginosa, K. pneumoniae, S. epidermidis nih.gov
1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsAppreciable activityStaphylococcus spp. nih.gov
Pyrrole-thiazole derivative 3dEquipotent to Ciprofloxacin (at 100 µg/mL)E. coli, S. aureus jmcs.org.mx
Pyrrole-thiazole derivative 3eEquipotent to Clotrimazole (at 100 µg/mL)A. niger, C. albicans jmcs.org.mx
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate0.7 µg/mLMycobacterium tuberculosis H37Rv nih.gov

Antimalarial Activity

The urgent need for new antimalarial drugs, driven by the rise of drug-resistant Plasmodium parasites, has spurred research into novel chemical scaffolds. thieme-connect.de Pyrrole-based compounds have emerged as a promising area of investigation. nih.govnih.gov Structure-activity relationship (SAR) studies on related pyrrolone antimalarials have shown that modifications to the pyrrole ring and its substituents can significantly impact activity against resistant strains of Plasmodium falciparum. nih.govnih.gov For instance, replacing a phenyl ring with a piperidine (B6355638) and removing a metabolically unstable ester group led to derivatives with enhanced in vitro antimalarial activity. nih.gov

In one study, a lead optimization program focused on a pyrrole-based series that inhibits the Plasmodium enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a validated target for malaria treatment. nih.govnih.gov This effort led to the identification of compounds with potent, nanomolar activity against the parasite and favorable pharmacological properties. nih.gov X-ray crystallography revealed that these pyrrole derivatives bind to the enzyme in a different conformation than other inhibitors, which contributes to their selectivity and efficacy against both P. falciparum and P. vivax. nih.gov The lead compound from this series, DSM502, demonstrated efficacy in animal models of malaria. nih.govnih.gov While direct studies on this compound derivatives were not prominently featured, the success of the broader pyrrole class underscores its potential as a backbone for future antimalarial drug development. nih.govnih.gov

Enzyme Inhibition (e.g., MAO-B, HIV-1 Reverse Transcriptase)

Derivatives of this compound have been extensively studied as inhibitors of various clinically relevant enzymes.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. frontiersin.org Several studies have identified pyrrole derivatives as potent and selective MAO-B inhibitors. nih.gov For example, a series of newly synthesized hydrazones containing a pyrrole moiety were evaluated for their MAO-B inhibitory effects. The results showed a lack of activity against the MAO-A isoform but significant, selective inhibition of MAO-B. Molecular docking simulations suggested that this selectivity arises from the interaction of the pyrrole ring with specific amino acid residues, such as Tyr398, within the aromatic cage of the MAO-B active site. nih.gov

CompoundTargetActivity (IC₅₀)Selectivity Index (SI)
Derivative 7 MAO-B-0.0057
Derivative 18 MAO-A-12500
This table displays the selectivity of two pyrrole derivatives for MAO-A and MAO-B. nih.gov

HIV-1 Reverse Transcriptase Inhibition

The reverse transcriptase (RT) enzyme of HIV-1, which includes both a DNA polymerase and a Ribonuclease H (RNase H) domain, is a critical target for antiretroviral therapy. nih.govyoutube.com Pyrrole-based compounds have been developed as potent inhibitors of this enzyme. nih.gov One study focused on creating pyrrolyl pyrazole (B372694) derivatives as non-diketo acid (non-DKA) inhibitors of the RNase H function of RT. acs.org This approach aimed to overcome the metabolic instability associated with DKA-containing inhibitors. acs.org The research found that the presence of two aromatic rings on the pyrrole nucleus was a crucial requirement for inhibitory activity. acs.org

CompoundTargetActivity (IC₅₀)
Compound 11b HIV-1 RT (RNase H)0.27 µM
Compound 20 HIV-1 RT (RNase H)6.1 µM
This table shows the inhibitory concentration of pyrrole derivatives against the RNase H domain of HIV-1 RT. nih.govacs.org

The most potent compound, 11b, inhibited RNase H with a sub-micromolar IC₅₀ value, demonstrating the potential of this scaffold to generate selective inhibitors of this viral function. acs.org Other research has also highlighted pyrrole derivatives as promising dual inhibitors of both HIV-1 integrase and RT RNase H. nih.gov

Calcium Channel Activator Properties

In contrast to enzyme inhibition, certain this compound derivatives act as potent activators of L-type calcium channels. The compound FPL 64176 , with the chemical name methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, was the first in a new class of calcium channel activators. tocris.commedchemexpress.combertin-bioreagent.com It is a non-dihydropyridine that potently and selectively activates L-type Ca²⁺ channels, which are crucial for cardiac muscle contraction. tocris.comemory.edunih.gov

FPL 64176 has been shown to be a full agonist with high efficacy and should serve as a valuable pharmacological tool for studying calcium channels. emory.edu Its discovery was guided by quantitative structure-activity relationship (QSAR) models based on an initial set of less potent benzoylpyrroles. medchemexpress.com

CompoundTargetActivity (EC₅₀)Comparative Potency
FPL 64176 L-type Ca²⁺ channels16 nM40-fold more potent than Bay K 8644
This table highlights the potent L-type calcium channel activating properties of FPL 64176. tocris.com

STING Receptor Agonist Activity

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers antiviral and antitumor responses. nih.govmdpi.comnih.gov Activating STING with small molecule agonists is a promising strategy for cancer immunotherapy. nih.govacs.org Researchers have discovered a series of 1H-pyrrole-3-carbonitrile derivatives as potent STING agonists. nih.govacs.org

A lead compound containing the 1H-pyrrole-3-carbonitrile core was identified and optimized by introducing various substituents, leading to a structure-activity relationship (SAR) study. nih.govacs.org Representative compounds from this series, such as 7F, 7P, and 7R , demonstrated comparable activity to the well-known STING agonist SR-717 in binding to human STING and inducing downstream signaling in human cell lines. nih.gov These compounds were shown to induce the phosphorylation of key signaling proteins like TBK1 and IRF3, confirming their mechanism of action through the STING pathway. nih.gov

CompoundTargetActivity (EC₅₀ in THP1-Lucia ISG cells)
4A (Lead Compound) STING10.49 µM
7F STING1.95 µM
7P STING1.83 µM
7R STING2.01 µM
This table shows the activity of several 1H-pyrrole-3-carbonitrile derivatives as STING agonists. nih.gov

Antioxidant Activities

The investigation of antioxidant properties in chemical compounds is crucial for developing treatments for conditions associated with oxidative stress. While specific, detailed studies on the antioxidant capacity of this compound derivatives are not extensively documented in the provided context, the broader class of phenolic acids, which can be structurally related, has been studied. nih.gov The antioxidant activity of phenolic compounds is highly dependent on the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov For instance, the presence of multiple hydroxyl groups, particularly in the ortho position, tends to enhance antioxidant activity due to charge delocalization. nih.gov Given the structural features of pyrrole derivatives, further investigation into their potential as antioxidants is a viable area for future research.

Drug Discovery and Development of Pyrrole-Based Therapeutics

The pyrrole scaffold is recognized by medicinal chemists as a "privileged" structure due to its presence in numerous marketed drugs and its synthetic versatility. nih.govmdpi.com The development of new therapeutics based on the this compound core follows a structured process of lead identification and optimization. mdpi.comacs.org

Lead Compound Identification and Optimization

The discovery process for new drugs often begins with identifying a "hit" or "lead" compound from high-throughput screening or rational design. acs.org This initial molecule then undergoes extensive optimization to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.govacs.org

Several examples within the context of this compound derivatives illustrate this process:

Antimalarial DHODH Inhibitors : An initial pyrrole-based hit was identified from a target-based screen. nih.gov A structure-guided lead optimization program was then undertaken, involving the synthesis of numerous analogs to improve potency and metabolic stability, ultimately leading to the identification of the clinical candidate DSM502. nih.govnih.gov

STING Agonists : A compound containing a 1H-pyrrole-3-carbonitrile core (4A) was found to have modest activity. nih.govacs.org This served as a promising lead for further optimization. A structure-activity relationship (SAR) study was conducted by modifying substituents on the aniline (B41778) ring system, which led to the discovery of more potent agonists like 7F and 7P. nih.gov

Calcium Channel Activators : The highly potent activator FPL 64176 was developed through QSAR-based predictions from an initial series of less active benzoylpyrrole compounds, demonstrating a rational approach to lead optimization. medchemexpress.com

Scaffold Hopping : In some cases, a lead optimization strategy may involve replacing a part of the molecule, such as the pyrrole ring itself, with a different chemical group to improve properties. This "scaffold hopping" was used to enhance druggability and reduce potential toxicity in a series of kinase inhibitors by replacing a nitro-substituted pyrrole ring with a fluorinated triazole ester. acs.org

These examples highlight the systematic approach of medicinal chemistry, where the versatile this compound scaffold is fine-tuned to create novel therapeutic agents with diverse biological activities. nih.govmdpi.com

Ligand-Target Interactions

The therapeutic potential of this compound derivatives is deeply rooted in their ability to specifically interact with biological targets, thereby modulating their function. The nature and strength of these interactions are dictated by the three-dimensional structure of both the ligand and the target protein's binding site. Detailed studies, including molecular docking and X-ray crystallography, have shed light on the precise binding modes of these derivatives, revealing key intermolecular forces that govern their biological activity.

Pyrrole Derivatives as MmpL3 Inhibitors

A significant area of research has been the development of pyrrole-based compounds as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids and an essential protein for the viability of Mycobacterium tuberculosis. Structure-guided design has led to the synthesis of potent pyrrole-2-carboxamide derivatives.

Docking studies of these derivatives within the MmpL3 transporter have elucidated their binding mechanism. These compounds typically occupy a proton-translocation channel composed of three distinct pockets: S3, S4, and S5. For instance, a representative pyrrole-2-carboxamide derivative positions its 2,4-dichlorophenyl group in the hydrophobic S3 pocket and a cyclohexyl group in the hydrophobic S5 pocket. The central pyrrole-2-carboxamide core resides in the hydrophilic S4 pocket, where it forms critical hydrogen bonds with the side chains of Asp645 and Tyr646. nih.gov The integrity of these hydrogen bonds is paramount for the inhibitory activity of these compounds. This is underscored by the observation that methylation of the pyrrole and carboxamide hydrogens, which prevents this hydrogen bonding, leads to a significant reduction or complete loss of antimycobacterial activity. nih.gov

The binding affinity and inhibitory potential of these derivatives are often quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of the bacteria.

Table 1: Inhibitory Activity of Pyrrole-2-Carboxamide Derivatives against M. tuberculosis

CompoundR1R2MIC (µg/mL)
5 2,4-dichlorophenylcyclohexyl<0.016
12 2,4-dichlorophenylcyclohexyl (N-methylpyrrole)3.7
13 2,4-dichlorophenylcyclohexyl (N-methylpyrrole, N-methylamide)>32
14 2-chlorophenylcyclohexyl0.063
15 4-chlorophenylcyclohexyl0.125

Data sourced from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. nih.gov

Tetrasubstituted Pyrroles as p53-MDM2 Interaction Inhibitors

Another promising application of pyrrole derivatives is in cancer therapy, specifically in the inhibition of the protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator, MDM2. The overexpression of MDM2 in cancer cells leads to the degradation of p53, thereby promoting tumor growth. Pyrrole-based compounds have been designed to mimic the key hydrophobic residues of the p53 alpha-helix that binds to a deep hydrophobic cleft on the surface of MDM2. immune-system-research.com

A series of tetrasubstituted pyrrole (TSP) derivatives have demonstrated significant cytotoxic activity against human melanoma cell lines. nih.goveurekaselect.com These compounds are designed so that the aromatic substituents on the pyrrole core can mimic the spatial orientation of the crucial hydrophobic side chains of residues in the p53 protein. eurekaselect.com While detailed co-crystal structures of these specific TSP derivatives with MDM2 are not yet available, their activity is consistent with the disruption of the p53-MDM2 interaction, leading to the activation of apoptotic pathways in cancer cells. immune-system-research.comeurekaselect.com

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) against cancer cell lines.

Table 2: Cytotoxic Activity of Tetrasubstituted Pyrrole Derivatives against A375 Melanoma Cells

CompoundR1IC50 (µM)
1 H15 ± 4
9c F13 ± 4
10a NH210 ± 4
Nutlin-3a (Reference) -15 ± 3

Data sourced from a study on tetrasubstituted pyrrole derivatives as anticancer agents. nih.gov

1H-Pyrrole-3-carbonitrile Derivatives as STING Agonists

Derivatives of 1H-pyrrole-3-carbonitrile have emerged as potent agonists of the Stimulator of Interferon Genes (STING) protein, a key mediator of the innate immune response. targetmol.com Activation of STING is a promising strategy for cancer immunotherapy. These pyrrole derivatives function as non-nucleotide agonists, mimicking the natural ligand cyclic GMP-AMP (cGAMP). targetmol.com

The binding mode of these agonists has been elucidated through the co-crystal structure of a related compound, SR-717, with the C-terminal domain of human STING (PDB ID: 6XNP). rcsb.org The agonist binds to the cGAMP binding pocket and induces a conformational change in STING, leading to its activation. rcsb.org The interactions are primarily driven by a network of hydrogen bonds and hydrophobic contacts with key residues in the binding site. For a lead compound, 4A, with a 1H-pyrrole-3-carbonitrile core, a predicted binding mode suggests specific interactions within the STING protein that are crucial for its agonist activity. nih.gov

The biological activity of these compounds is assessed by their ability to bind to STING, often measured by IC50 values in competitive binding assays, and their capacity to induce a cellular response, measured by EC50 values in reporter gene assays. targetmol.commedchemexpress.comselleckchem.com

Table 3: Biological Activity of 1H-Pyrrole-3-carbonitrile Derivatives as STING Agonists

CompoundBinding IC50 (µM)Cellular EC50 in THP1 cells (µM)
7F 0.70-
7P 4.72-
7R 1.14-
SR-717 (Reference) -2.1
4A (Lead Compound) -10.49 ± 1.95

Data sourced from studies on 1H-pyrrole-3-carbonitrile derivatives as STING agonists. nih.govtargetmol.commedchemexpress.comselleckchem.com

Applications of Methyl 1h Pyrrole 3 Carboxylate As a Synthetic Building Block

Precursor for Complex Organic Molecules

The pyrrole (B145914) ring system is a fundamental structural motif in many biologically active compounds and natural products. rsc.org Methyl 1H-pyrrole-3-carboxylate, with its ester functionality, provides a convenient handle for further chemical transformations, enabling the synthesis of a diverse range of complex organic molecules. cymitquimica.comsigmaaldrich.com

The ester group can be readily modified through reactions such as hydrolysis, amidation, and reduction, leading to the corresponding carboxylic acids, amides, and alcohols. These transformations open up avenues for the introduction of various substituents and the construction of more intricate molecular frameworks. For instance, the synthesis of novel pyrrole chalcone (B49325) derivatives with potential antimicrobial activity has been achieved using methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a related compound, as a starting material. researchgate.netresearchgate.net The initial pyrrole ester undergoes a series of reactions including hydrolysis, decarboxylation, and formylation, followed by condensation with acetophenone (B1666503) derivatives to yield the target chalcones. researchgate.netresearchgate.net

Furthermore, the pyrrole ring itself can be functionalized at various positions through electrophilic substitution reactions. The electron-rich nature of the pyrrole ring facilitates reactions such as halogenation, nitration, and acylation, allowing for the introduction of additional functional groups that can be further elaborated to build molecular complexity. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto the pyrrole ring, which can then serve as a precursor for a variety of other functional groups. researchgate.netresearchgate.net

The strategic combination of reactions at both the ester group and the pyrrole ring of this compound and its derivatives allows for the systematic and controlled synthesis of highly substituted and complex organic molecules with a wide range of potential applications.

Synthesis of Heterocyclic Ring Systems Incorporating Pyrrole Moieties

This compound and its derivatives are crucial building blocks in the synthesis of fused heterocyclic ring systems, where the pyrrole moiety is annulated with other rings. researchgate.netnih.gov These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

One common strategy involves the elaboration of functional groups on the pyrrole ring to facilitate intramolecular cyclization reactions. For example, aminopyrrole carbonitriles, which can be derived from pyrrole precursors, are versatile intermediates for the synthesis of pyrrolopyridines and pyrrolopyrimidines. researchgate.netnih.gov The amino and cyano groups can react with various reagents to form the second heterocyclic ring. For instance, condensation of 2-amino-pyrrolo-3-carbonitriles with ethyl acetoacetate (B1235776) can lead to the formation of pyrrolopyridines. researchgate.net Similarly, treatment of aminopyrrolopyridine carbonitrile derivatives with formic acid can yield the corresponding pyrimidin-4-one derivatives. nih.gov

Another approach involves the use of pyrrole derivatives in multicomponent reactions, where several starting materials combine in a single step to form a complex heterocyclic product. These reactions offer an efficient and atom-economical way to construct diverse heterocyclic scaffolds.

The ability to synthesize a wide variety of fused heterocyclic systems from this compound and its derivatives highlights its importance as a versatile platform for the discovery of new therapeutic agents and functional materials.

Intermediates in Natural Product Synthesis

The pyrrole ring is a recurring structural element in a vast number of natural products, particularly marine alkaloids, which often exhibit potent biological activities. nih.govchim.it this compound serves as a key intermediate in the total synthesis of several of these complex natural products. nih.govnih.gov

For example, the synthesis of the marine pyrrole alkaloids polycitone A and B has been accomplished using a pyrrole dicarboxylic acid derivative as a starting material. nih.gov The synthesis involved a Friedel-Crafts reaction of the corresponding acid chloride with anisole (B1667542) to construct the core structure of polycitone B, which was then converted to polycitone A. nih.gov

In another example, the total synthesis of the marine alkaloids motuporamines A and B utilized a multi-step sequence where a cyclic β-keto ester was a key intermediate. acs.org While not directly starting from this compound, the synthesis showcases the importance of pyrrole-containing building blocks in accessing complex natural product architectures.

The utility of this compound and related derivatives as intermediates in natural product synthesis stems from their ability to be elaborated into more complex structures through a variety of chemical transformations. The functional groups on the pyrrole ring can be strategically manipulated to construct the intricate frameworks found in nature.

Table 1: Examples of Natural Products Synthesized Using Pyrrole Intermediates

Natural ProductClassSourceKey Synthetic StrategyReference
Polycitone AMarine AlkaloidUrochordataFriedel-Crafts reaction of a pyrrole acid chloride nih.gov
Polycitone BMarine AlkaloidUrochordataFriedel-Crafts reaction of a pyrrole acid chloride nih.gov
Motuporamine AMarine AlkaloidMarine SpongeRing expansion of a cyclic β-keto ester acs.org
Motuporamine BMarine AlkaloidMarine SpongeRing expansion of a cyclic β-keto ester acs.org

Role in Material Science Applications (e.g., conducting polymers, organic semiconductors)

Pyrrole-based materials have garnered significant attention in the field of material science due to their interesting electronic and optical properties. frontiersin.org Polypyrrole, a conducting polymer, is one of the most well-studied examples. nih.gov While this compound itself is not typically directly polymerized, its derivatives can be used as monomers or co-monomers to synthesize functional polymers with tailored properties. mdpi.com

The introduction of substituents on the pyrrole ring, such as the methoxycarbonyl group in this compound, can influence the polymerization process and the properties of the resulting polymer. For instance, the electronic nature of the substituent can affect the oxidation potential of the monomer, which in turn influences the ease of polymerization and the conductivity of the polymer.

Furthermore, the ester functionality of this compound can be modified to introduce other functional groups that can impart specific properties to the polymer, such as solubility, processability, or the ability to interact with other materials. This allows for the design and synthesis of new pyrrole-based polymers for a variety of applications, including:

Conducting polymers: These materials can be used in electronic devices, sensors, and antistatic coatings. frontiersin.orgnih.gov

Organic semiconductors: Pyrrole-based materials can be used as the active layer in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Sensors: The conductivity of polypyrrole and its derivatives can change in the presence of certain analytes, making them suitable for use in chemical and biological sensors.

The versatility of this compound as a building block allows for the creation of a wide range of pyrrole-based materials with tunable properties, making it a valuable compound for the advancement of material science.

Future Research Directions and Perspectives in Methyl 1h Pyrrole 3 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign and efficient chemical processes is a major driver in modern synthetic chemistry. Future research in the synthesis of methyl 1H-pyrrole-3-carboxylate and its analogs will likely concentrate on the development of novel and sustainable methodologies. Traditional methods, such as the Paal-Knorr synthesis, are being supplemented and replaced by more sophisticated and greener alternatives. alliedacademies.org

Key areas of development include:

One-Pot and Multi-Component Reactions (MCRs): These approaches offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. For instance, a one-pot, three-component assembly of anilines, β-ketoamides, and β-nitrostyrenes has been developed to afford multi-substituted pyrroles in excellent yields using environmentally benign ethanol as the solvent. alliedacademies.org Similarly, a three-component synthesis using α-hydroxyketones, 3-oxobutanenitrile, and anilines provides a concise route to various pyrrole-based drug candidates. mdpi.com

Continuous Flow Synthesis: This technology allows for the rapid and safe production of pyrrole (B145914) derivatives. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, which utilizes the in situ generated HBr to hydrolyze tert-butyl esters, streamlining the synthesis of key intermediates for drugs like CB1 inverse agonists. nih.gov

Green Chemistry Approaches: The use of water as a solvent, mechanochemical synthesis in a ball mill, and catalysis by inexpensive and abundant metals like iron(III) chloride are gaining traction. organic-chemistry.orgnih.gov These methods reduce reliance on volatile organic solvents and hazardous reagents.

Catalytic C-H Functionalization: Direct functionalization of the pyrrole ring's C-H bonds is a powerful strategy to avoid pre-functionalized starting materials, thus shortening synthetic sequences. Future work will likely focus on developing more selective and efficient catalysts for this purpose.

Synthetic StrategyKey FeaturesExample ReactantsReference
Three-Component ReactionConcise, atom-economicalα-hydroxyketones, 3-oxobutanenitrile, anilines mdpi.com
Continuous Flow SynthesisRapid, scalable, in situ hydrolysistert-butyl acetoacetates, amines, 2-bromoketones nih.gov
Green Paal-Knorr CondensationWater as solvent, mild conditions2,5-dimethoxytetrahydrofuran, various amines organic-chemistry.org
Mechanochemical SynthesisSolvent-free, efficient4-arylidene isoxazol-5-ones, enamino esters organic-chemistry.org

Exploration of Undiscovered Reactivity Patterns

The polyfunctional nature of substituted methyl 1H-pyrrole-3-carboxylates presents a rich landscape for exploring novel chemical reactions. sunderland.ac.uk While the reactivity of certain positions is well-understood, future research will aim to uncover and control new reactivity patterns, enabling the synthesis of unprecedented molecular architectures.

Future avenues of exploration include:

Regioselective Functionalization: Developing methods for the selective modification of specific positions on the pyrrole ring, especially in the presence of multiple reactive sites, remains a key challenge. This allows for the precise tuning of a molecule's properties for specific applications. sunderland.ac.uk

Novel Cyclization Reactions: Using the pyrrole scaffold as a building block for the synthesis of more complex, fused heterocyclic systems is a promising area. For example, pyrrole derivatives have been used to synthesize pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] researchgate.netnih.govdiazepines, which show potent anticancer activity. nih.gov

Asymmetric Catalysis: The development of enantioselective transformations involving the pyrrole nucleus will be crucial for the synthesis of chiral drugs and materials.

Photoredox and Electrochemical Synthesis: These modern synthetic tools can unlock novel reaction pathways that are inaccessible through traditional thermal methods, allowing for the formation of unique C-C and C-heteroatom bonds under mild conditions.

Advanced Computational Drug Design for Novel Therapeutics

Computational methods are becoming indispensable in modern drug discovery. For this compound derivatives, advanced computational drug design will accelerate the identification and optimization of new therapeutic agents. By combining computational modeling with synthetic chemistry, researchers can rationally design molecules with enhanced potency and selectivity. rsc.orgnih.gov

Key computational strategies include:

Structure-Based Drug Design (SBDD): Using the 3D structure of a biological target, such as an enzyme or receptor, to design molecules that fit precisely into the active site. This approach has been used to develop pyrrole-3-carboxamide derivatives as inhibitors of EZH2 (enhancer of zeste homologue 2) for cancer therapy. rsc.org

Molecular Docking and Dynamics: Simulating the interaction between a ligand and its target protein to predict binding affinity and mode. This has been applied to design pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. This helps in predicting the activity of new derivatives before their synthesis.

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for biological activity, which can then be used to search for new scaffolds or design novel molecules.

Expanding the Scope of Biological Activities and Target Identification

The pyrrole core is a versatile pharmacophore found in compounds with a wide array of biological activities. nih.govnih.govresearchgate.net Future research will focus on expanding this scope to new therapeutic areas and identifying the specific molecular targets responsible for their effects. This is crucial for understanding the mechanism of action and for developing safer, more effective drugs. nih.gov

Promising areas for investigation include:

Anticancer Agents: Pyrrole derivatives have shown significant potential as anticancer agents by targeting various pathways. nih.gov For example, alkynylated pyrrole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov Fused pyrrole systems have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Derivatives of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate have demonstrated good antibacterial and antifungal activity. researchgate.net

Antiviral Agents: The pyrrole scaffold is being explored for the development of new antiviral drugs. Recent studies have identified pyrrole-based compounds that act as potent inhibitors of the SARS-CoV-2 main protease. nih.gov

Target Identification: A significant challenge is to move beyond phenotypic screening and identify the specific protein targets of bioactive pyrrole compounds. Techniques such as chemical proteomics and thermal proteome profiling will be instrumental in achieving this goal, providing deeper insights into their mechanisms of action. nih.gov

Compound ClassBiological ActivityMolecular Target (Example)Reference
Pyrrole-3-carboxamidesAnticancerEZH2 rsc.org
Fused 1H-PyrrolesAnticancerEGFR, CDK2 nih.gov
(E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivativesAntimicrobialNot specified researchgate.net
Alkynylated pyrrole derivativesAnticancerInduces apoptosis nih.gov
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinesAntiviral (COVID-19)SARS-CoV-2 Mpro nih.gov

Integration with Emerging Technologies (e.g., AI-driven synthesis, high-throughput screening)

The convergence of chemistry with artificial intelligence (AI) and automation is set to revolutionize the discovery and development of new molecules. The exploration of this compound chemistry will greatly benefit from these emerging technologies.

AI-Driven Synthesis Planning: AI algorithms can analyze vast chemical reaction databases to propose novel and efficient synthetic routes for complex pyrrole derivatives, potentially accelerating their synthesis.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of pyrrole compounds against various biological targets to identify "hit" molecules. oxfordglobal.com This process, which was once a bottleneck, is now being significantly enhanced by AI.

AI-Enhanced HTS: AI and machine learning models can analyze initial HTS data to predict the most promising candidates from a virtual library, thereby reducing the number of compounds that need to be physically screened. medium.comgbo.com This AI-driven iterative screening can more than double the efficiency of conventional HTS. gbo.com Studies have shown that AI models can successfully identify novel hits across numerous therapeutic areas, suggesting that computational methods can substantially augment or even replace traditional HTS as the first step in drug discovery. rug.nl This approach saves considerable time, resources, and costs, allowing for a more focused and efficient drug discovery pipeline. oxfordglobal.commedium.com

The integration of these technologies will create a closed-loop system where AI designs novel pyrrole derivatives, robotic systems synthesize and test them, and the resulting data is fed back to the AI to refine subsequent designs. This data-driven approach promises to dramatically accelerate the pace of discovery in the field of this compound chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1H-pyrrole-3-carboxylate, and how can reaction conditions influence regioselectivity?

  • Methodological Answer : this compound is synthesized via cyclization reactions such as the Knorr pyrrole synthesis or microwave-assisted protocols. For example, microwave irradiation (170°C, 45 min) with methyl propiolate and oxime precursors yields the target compound with improved efficiency compared to traditional thermal methods . Regioselectivity is influenced by substituents on starting materials and catalysts (e.g., DABCO), which direct the formation of the pyrrole ring at the 3-position .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature and catalyst loading to minimize side products like 2-substituted isomers.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound derivatives?

  • Methodological Answer : ¹H-NMR and ¹³C-NMR are critical for structural validation. For example:

  • ¹H-NMR : A singlet at δ ~3.8 ppm corresponds to the methyl ester (-OCH₃). Pyrrolic NH protons appear as broad singlets near δ ~9–12 ppm .
  • ¹³C-NMR : The carbonyl carbon of the ester group resonates at ~165–170 ppm, while the pyrrole ring carbons appear between 110–140 ppm .
    • Validation : Compare experimental data with computed spectra (e.g., DFT) or literature values. Use DEPT-135 to distinguish CH₃/CH₂/CH groups.

Q. What analytical techniques are suitable for assessing the purity and stability of this compound under metabolic conditions?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is effective for tracking hydrolytic degradation. For instance, a retention time of ~9.14 min was observed for a hydrazone hydrolysis product in hepatocyte studies .
  • Advanced Tip : Couple HPLC with high-resolution mass spectrometry (HRMS) to identify unknown metabolites. Validate method sensitivity using ICH guidelines (e.g., LOD < 0.1 µg/mL).

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyrrole ring modulate biological activity in this compound derivatives?

  • Methodological Answer : Substituents at the 2-, 4-, and 5-positions significantly impact bioactivity. For example:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity against Gram-positive bacteria (MIC ~8 µg/mL) by increasing membrane permeability .
  • Anti-inflammatory Activity : Bulky aryl groups at the 5-position (e.g., 4-chlorophenyl) reduce COX-2 IC₅₀ values by ~50% compared to unsubstituted analogs .
    • Experimental Design : Synthesize derivatives via Vilsmeier–Haack formylation or Darzens reactions . Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins.

Q. What computational tools are recommended for predicting metabolic pathways of this compound derivatives?

  • Methodological Answer : SMARTCyp and MetaPrint2D predict phase I/II metabolism. For example:

  • Hydrolysis : Hydrazone cleavage (as in hepatocyte studies) is a primary degradation pathway .
  • Oxidation : CYP450 enzymes likely hydroxylate the pyrrole ring at the 4-position, forming epoxides or quinones .
    • Validation : Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement clarifies bond lengths and angles. For instance:

  • Torsion Angles : The ester group typically adopts a planar conformation (torsion angle ~180°) to minimize steric strain .
  • Hydrogen Bonding : NH···O=C interactions stabilize the crystal lattice, with distances ~2.8–3.0 Å .
    • Tools : Use WinGX or OLEX2 for data processing and ORTEP-3 for visualization .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar this compound analogs?

  • Resolution Strategy :

Purity Verification : Reanalyze compounds via HPLC-MS to confirm >95% purity. Impurities (e.g., unreacted starting materials) may skew bioassays .

Assay Conditions : Standardize protocols (e.g., broth microdilution for antimicrobial testing) to control variables like inoculum size and incubation time .

Structural Re-examination : Revisit crystallographic or NMR data to rule out isomerism (e.g., 3- vs. 4-carboxylate regioisomers) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1H-pyrrole-3-carboxylate
Reactant of Route 2
methyl 1H-pyrrole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.